(2-Carboxyphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxyphenyl) phosphate, also known as 2-phosphonooxybenzoic acid, is an organic compound with the molecular formula C7H7O6P. It is a derivative of salicylic acid where the hydroxyl group is replaced by a phosphate group. This compound is known for its applications in biochemical research and its potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Carboxyphenyl) phosphate can be synthesized from salicylic acid through a phosphorylation reaction. The process involves the reaction of salicylic acid with phosphorodichloridic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Carboxyphenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to salicylic acid and phosphoric acid under acidic or basic conditions.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Salicylic acid and phosphoric acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Carboxyphenyl) phosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for the estimation of acid phosphatase activity
Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent
Chemistry: Employed in the synthesis of various organic compounds and as a reagent in phosphorylation reactions
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2-Carboxyphenyl) phosphate involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate CXCR4 activation in the presence of CXCL12, which is significant in various biological processes . The compound’s phosphate group plays a crucial role in its biochemical activity, facilitating interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid phosphate: Similar structure but lacks the carboxyl group.
Fosfosal: Another derivative of salicylic acid with similar properties
Uniqueness
(2-Carboxyphenyl) phosphate is unique due to its dual functional groups (carboxyl and phosphate), which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C7H5O6P-2 |
---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
(2-carboxyphenyl) phosphate |
InChI |
InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)/p-2 |
InChI-Schlüssel |
FFKUDWZICMJVPA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.